molecular formula C18H37Br B574858 1-BROMOOCTADECANE-D37 CAS No. 187826-28-4

1-BROMOOCTADECANE-D37

Cat. No.: B574858
CAS No.: 187826-28-4
M. Wt: 370.624
InChI Key: WSULSMOGMLRGKU-UQCHHHBTSA-N
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Description

1-Bromooctadecane-d37 is a deuterium-labeled analog of stearyl bromide, where 37 hydrogen atoms are replaced by the stable isotope deuterium. This compound is primarily utilized as a stable isotope-labeled intermediate or tracer in scientific research, particularly in mass spectrometry, metabolic studies, and pharmacokinetic profiling. Its application allows researchers to track the distribution and metabolism of compounds with a C18 alkyl chain, providing critical data for drug development and material science. With a high deuterium content of 98 atom % D and a minimum chemical purity of 98%, it ensures reliable and consistent experimental results. The physical properties of this compound include a molecular weight of 370.62 g/mol, a density of approximately 1.083 g/mL at 25°C, and a melting point range of 25-30°C. For safe handling, it is recommended to store the product in a cool, well-ventilated place and avoid contact with skin and eyes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

187826-28-4

Molecular Formula

C18H37Br

Molecular Weight

370.624

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptatriacontadeuteriooctadecane

InChI

InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2

InChI Key

WSULSMOGMLRGKU-UQCHHHBTSA-N

SMILES

CCCCCCCCCCCCCCCCCCBr

Origin of Product

United States

Foundational & Exploratory

Leveraging 1-Bromooctadecane-d37 for High-Resolution Structural Analysis via Neutron Scattering

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Neutron scattering is a uniquely powerful analytical technique for elucidating the structure and dynamics of soft matter and biological systems. Its sensitivity to the isotopes of hydrogen allows for strategic deuterium labeling to manipulate scattering contrast, effectively highlighting specific components within complex molecular assemblies.[1][2][3][4] This guide focuses on the application of 1-bromooctadecane-d37, a perdeuterated long-chain alkyl halide, as a versatile precursor for synthesizing molecular probes used in Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry (NR). We will explore the fundamental principles of contrast variation, provide detailed synthetic and experimental protocols, and illustrate how this deuterated building block enables researchers to resolve nanoscale structures with exceptional detail. This document is intended for researchers, scientists, and drug development professionals seeking to apply advanced neutron scattering methods to their work.

The Principle of Isotopic Contrast in Neutron Scattering

Unlike X-rays, which scatter from an atom's electron cloud, neutrons interact with the atomic nucleus. This interaction is described by the neutron scattering length, a value that varies non-systematically across the periodic table and, crucially, between isotopes of the same element.[5][6] The most significant isotopic difference in biological and soft matter systems is between hydrogen (¹H) and deuterium (²H or D).

  • Hydrogen (¹H): Possesses a negative scattering length (-3.74 fm).

  • Deuterium (²H): Possesses a large, positive scattering length (6.67 fm).

This vast difference is the cornerstone of the contrast variation technique.[2] By selectively replacing hydrogen with deuterium in a molecule of interest, its neutron scattering length density (SLD)—a measure of its scattering power—is dramatically altered. When such a deuterated molecule is placed in a system with hydrogenated components and a solvent (typically a mixture of H₂O and D₂O), its visibility to neutrons can be precisely controlled.

By adjusting the H₂O/D₂O ratio of the solvent, one can reach a "contrast match point" where the SLD of a specific component equals that of the solvent, rendering it effectively invisible to the neutron beam.[5][7][8] This allows researchers to isolate the scattering signal from other components in the system, a capability that is indispensable for studying multi-component complexes like micelles, lipid bilayers, and protein-surfactant systems.[1][5][7][8]

This compound: A Strategic Deuteration Tool

This compound, with the chemical formula CD₃(CD₂)₁₇Br, is a fully deuterated 18-carbon alkyl bromide.[9] While its non-deuterated counterpart is a common reagent in organic synthesis for producing surfactants and modifying surfaces[10][11], the deuterated version serves as a powerful building block for creating molecular probes specifically for neutron scattering.

The perdeuterated octadecyl chain provides a region of extremely high SLD, which can be chemically attached to various headgroups or surfaces. This allows for the synthesis of custom probes to investigate the structure and organization of the hydrophobic domains in a wide range of systems.

PropertyValueSource
Chemical Formula C₁₈D₃₇Br[9]
Synonym Octadecyl bromide-d37[9]
Molecular Weight 370.62 g/mol [9]
Isotopic Purity ≥98 atom % D[9]
Physical Form Solid[9]
Melting Point 25-30 °C[9][10]
Boiling Point 214-216 °C (at 12 mmHg)[9][10]

Synthesis of Deuterated Probes from this compound

The terminal bromine atom on this compound makes it an excellent substrate for nucleophilic substitution reactions, allowing for the straightforward attachment of various headgroups.[12] This is the primary pathway to creating deuterated surfactants and surface-active molecules for neutron scattering studies.

Example Protocol: Synthesis of a Deuterated Cationic Surfactant

A common application is the synthesis of a deuterated quaternary ammonium surfactant, analogous to cetyltrimethylammonium bromide (CTAB), which is widely studied in micellar systems.[13]

Reaction: Synthesis of N,N,N-trimethyl-d37-octadecan-1-aminium bromide.

Synthetic Pathway for a d37-Surfactant cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound CD₃(CD₂)₁₇Br conditions Solvent: Ethanol/THF Temperature: 60-80°C Time: 24-48 hours reactant1->conditions 1. Dissolve reactant2 Trimethylamine (CH₃)₃N reactant2->conditions 2. Add excess product Deuterated Surfactant [CD₃(CD₂)₁₇N(CH₃)₃]⁺Br⁻ conditions->product 3. Heat & Stir

Caption: Synthetic workflow for producing a deuterated cationic surfactant.

Methodology:

  • Dissolution: Dissolve this compound in a suitable solvent such as a 2:1 mixture of ethanol and tetrahydrofuran (THF) in a pressure-tolerant reaction vessel.

  • Reagent Addition: Add a threefold molar excess of trimethylamine to the solution.

  • Reaction: Seal the vessel and heat the mixture at 60-80°C with vigorous stirring for 24 to 48 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Purification: After cooling, evaporate the solvent and excess trimethylamine under reduced pressure. The resulting solid can be purified by recrystallization from a solvent mixture like acetone/ether to yield the final deuterated surfactant product.

  • Verification: Confirm the product identity and purity using NMR spectroscopy and mass spectrometry.

Application in Small-Angle Neutron Scattering (SANS)

SANS is a technique used to study structures on the length scale of approximately 1 to 100 nanometers, making it ideal for characterizing micelles, vesicles, microemulsions, and polymer complexes in solution.[6][14]

SANS Workflow: Characterizing Deuterated Micelles

By synthesizing a surfactant with a deuterated tail (as described above) and a hydrogenated headgroup, researchers can precisely probe the structure of the micellar core.

SANS Experimental Workflow for Micelle Characterization cluster_prep 1. Sample Preparation cluster_exp 2. SANS Measurement cluster_analysis 3. Data Analysis A Synthesize d37-Surfactant C Dissolve Surfactant in each solvent above CMC A->C B Prepare H₂O/D₂O Solvent Mixtures (e.g., 0%, 42%, 100% D₂O) B->C D Load sample into quartz cuvette C->D E Expose to Neutron Beam D->E F Collect 2D Scattering Pattern E->F G Azimuthal Averaging to yield 1D I(q) vs q plot F->G H Model Fitting (e.g., Core-Shell Sphere) G->H I Extract Structural Parameters H->I

Caption: Step-by-step workflow for a SANS contrast variation experiment.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a series of solvents with varying H₂O/D₂O ratios (e.g., 100% H₂O, 42% D₂O, and 100% D₂O). A 42% D₂O solution is often used as it typically matches the SLD of hydrogenated proteins and surfactant headgroups, effectively making them "invisible".[15]

    • Dissolve the synthesized d37-surfactant in each solvent at a concentration above its critical micelle concentration (CMC).

  • SANS Measurement:

    • Load each sample into a quartz banjo cell.

    • Place the sample in the SANS instrument and expose it to a collimated neutron beam.

    • Measure the scattered neutrons using a 2D detector. Data collection times can range from minutes to hours depending on the sample and instrument flux.[13]

  • Data Analysis & Interpretation:

    • The 2D scattering pattern is radially averaged to produce a 1D plot of intensity (I) versus the scattering vector (q), where q = (4π/λ)sin(θ/2).[13]

    • By analyzing the data from the different solvent contrasts, specific information can be extracted:

      • In 100% D₂O: The contrast between the deuterated core and the solvent is high, providing a strong signal from the entire micelle.

      • In a headgroup-matching solvent (~42% D₂O): The scattering from the hydrogenated headgroups is suppressed, isolating the signal from the deuterated core. This allows for a precise determination of the core radius and the aggregation number (number of surfactant molecules per micelle).

    • Fit the scattering data to a suitable model (e.g., a core-shell sphere) to quantify structural parameters.[16]

Application in Neutron Reflectometry (NR)

NR is a surface-sensitive technique that provides detailed information about the structure of thin films and interfaces, such as thickness, density, and roughness, with sub-nanometer resolution.[7][17]

NR Workflow: Probing a Deuterated Self-Assembled Monolayer (SAM)

This compound can be used to create deuterated SAMs on surfaces like gold or silicon. This is typically done by first converting the bromo- group to a thiol (-SH) or silane (-SiCl₃) group, which can then bind to the substrate. The high SLD of the deuterated layer provides excellent contrast against the substrate and any surrounding medium.

Neutron Reflectometry (NR) Principle and Setup cluster_layers Interface Structure beam Incident Neutron Beam sample Substrate (e.g., Silicon) with d37-SAM beam->sample θ_in detector Detector sample->detector θ_out = θ_in air Air or Solvent (e.g., H₂O) sam d37-SAM Layer substrate Silicon Substrate

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Deuterated C18 Chains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Deuterated C18 Chains in Modern Research

Long-chain saturated lipids, particularly those with an 18-carbon (C18) acyl chain like stearic acid and its derivatives, are fundamental components of biological membranes and are cornerstones in the development of advanced drug delivery systems, such as lipid nanoparticles (LNPs). The precise physical state of these lipid assemblies—governed by their thermodynamic properties—is critical to their function, dictating membrane fluidity, permeability, and the stability of encapsulated therapeutics.

Deuteration, the selective replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H), serves a dual purpose in science. In analytical chemistry, it provides an essential tool for structural elucidation using techniques like Solid-State Nuclear Magnetic Resonance (SS-NMR) and neutron scattering.[1][2] In pharmaceutical development, the "kinetic isotope effect" is leveraged to strategically slow drug metabolism, enhancing therapeutic half-life.[3]

However, the substitution of hydrogen with deuterium is not a benign modification from a physicochemical standpoint. This seemingly subtle change in mass and bond properties induces measurable alterations in intermolecular forces, which in turn significantly impacts the thermodynamic behavior of the molecule. Understanding these changes is not merely an academic exercise; for a researcher developing an LNP formulation intended for storage at 4°C, a deuteration-induced shift in the gel-to-liquid crystalline phase transition temperature from 6°C to 2°C can be the difference between a stable product and a failed one.

This guide provides a comprehensive technical overview of the core thermodynamic properties of deuterated C18 chains. It moves beyond a simple recitation of data to explain the underlying causality of the observed phenomena and details the authoritative experimental methodologies used to characterize them, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Principles: The Thermodynamics of Lipid Phase Behavior

Lipid chains, such as C18 alkanes or the acyl chains of phospholipids, exist primarily in two temperature-dependent phases:

  • Gel Phase (Solid-Ordered, Sₒ): At low temperatures, the hydrocarbon chains are tightly packed in a highly ordered, all-trans conformation. This state is characterized by low molecular motion and minimal lateral diffusion.

  • Liquid Crystalline Phase (Liquid-Disordered, Lₐ): Above a characteristic temperature, the chains "melt" into a fluid, disordered state. This phase features rotational (gauche-trans) isomerization along the chain, leading to increased molecular motion, greater surface area per molecule, and rapid lateral diffusion.

The transition between these two states is a fundamental thermodynamic event defined by several key parameters:

  • Phase Transition Temperature (Tₘ): Often referred to as the melting temperature, this is the temperature at which the population of lipids is equally distributed between the gel and liquid crystalline phases.

  • Enthalpy of Fusion (ΔH): Also known as the latent heat of fusion, this is the amount of energy required to drive the transition from the ordered gel phase to the disordered liquid phase at constant pressure.[4] It is a direct measure of the energy needed to overcome the van der Waals interactions that stabilize the gel phase.

  • Entropy of Fusion (ΔS): This represents the change in the degree of disorder of the system during the phase transition. The transition from a highly ordered gel state to a disordered liquid state is accompanied by a large, positive entropy change.

These parameters are linked by the Gibbs free energy equation (ΔG = ΔH - TΔS), where at the transition temperature (Tₘ), ΔG = 0, and therefore Tₘ = ΔH/ΔS.

G cluster_0 cluster_1 A Low Temperature B Gel Phase (Solid-Ordered) - High Order - All-trans Chains - Low Molecular Motion A->B Favors Transition Phase Transition (Tₘ) B->Transition Heat Input (ΔH) Increase in Disorder (ΔS) C High Temperature D Liquid Crystalline Phase (Liquid-Disordered) - Low Order - Gauche Isomers Present - High Molecular Motion C->D Favors Transition->D

Caption: Relationship between temperature and lipid phases.

The Deuterium Isotope Effect on C18 Chain Thermodynamics

The substitution of protium (H) with deuterium (D) in a C18 chain introduces subtle yet significant changes to molecular properties. The C-D bond is slightly shorter and stronger than the C-H bond, and the increased mass of deuterium alters vibrational frequencies. These modifications collectively alter the van der Waals interactions that govern how lipid chains pack together.

Seminal studies using high-sensitivity differential scanning microcalorimetry have revealed a consistent and predictable impact of acyl chain deuteration on thermodynamic properties.

Key Findings:

  • Lower Phase Transition Temperature (Tₘ): Perdeuteration (full deuteration) of the C18 acyl chains in phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) results in a decrease in the main phase transition temperature by 3-5°C compared to the protiated equivalent.[5][6]

  • Reduced Enthalpy (ΔH) and Entropy (ΔS) of Fusion: The transition in deuterated lipids is less energetic. Deuteration causes the magnitude of both ΔH and ΔS to decrease by 14-35%.[5][6]

  • Broader Phase Transition: The transition from gel to liquid crystalline phase in deuterated lipids occurs over a wider temperature range, indicating lower cooperativity among the molecules during melting.[5]

  • Less Ordered Gel Phase: The cumulative effect of these changes suggests that deuterated lipid chains are packed less efficiently and exist in a significantly less ordered configuration in the gel phase compared to their non-deuterated counterparts.[5] Consequently, less energy (a lower ΔH) is required to disrupt this pre-existing disorder to enter the liquid crystalline state.

Quantitative Data Summary

The following table summarizes the thermodynamic parameters for the phase transition of DSPC, a phospholipid containing two C18 (stearic acid) chains, in both its non-deuterated (d0) and perdeuterated (d70) forms.

Lipid SpeciesChain CompositionDeuteration StatusTₘ (°C)ΔH (kJ/mol)ΔS (J/mol·K)Source(s)
DSPC C18:0 / C18:0Protiated (d0)~55.1~44.8~136[5]
DSPC-d70 C18:0 / C18:0Perdeuterated (d70)~50.1~31.4~97[5]

Note: Absolute values can vary slightly based on experimental conditions (e.g., hydration state, buffer composition).

Experimental Methodologies for Thermodynamic Characterization

A robust understanding of these thermodynamic properties relies on precise and validated experimental techniques. Differential Scanning Calorimetry (DSC) and Solid-State Deuterium NMR (²H SS-NMR) are the two pillars of this analysis, providing complementary macroscopic and microscopic insights.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the authoritative technique for directly measuring the heat changes associated with phase transitions.[7] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, it absorbs heat (an endothermic event), which is detected as a peak in the DSC thermogram. The apex of this peak corresponds to the Tₘ, and the integrated area under the peak is directly proportional to the enthalpy (ΔH) of the transition.[4] This direct measurement of heat flow is why DSC is the gold standard for thermodynamic characterization of lipids.

G cluster_workflow DSC Experimental Workflow Prep 1. Sample Preparation - Weigh lipid film - Hydrate in buffer (e.g., PBS) - Vortex & Thermocycle Load 2. DSC Loading - Encapsulate sample & reference  in hermetic pans Prep->Load Equil 3. Equilibration - Cool below expected Tₘ - Hold for thermal stability Load->Equil Scan 4. Heating Scan - Heat at controlled rate  (e.g., 1°C/min) - Record Heat Flow Equil->Scan Analyze 5. Data Analysis - Integrate peak for ΔH - Determine peak max for Tₘ Scan->Analyze G cluster_0 ²H SS-NMR Observation Order High Order (Gel Phase) Large Quadrupolar Splitting (Δν_Q) High S_CD Value Thermodynamics Thermodynamic State (Measured by DSC) Order->Thermodynamics Correlates with Low T state Disorder Low Order (Liquid Phase) Small Quadrupolar Splitting (Δν_Q) Low S_CD Value Disorder->Thermodynamics Correlates with High T state

Caption: The link between NMR-derived order and thermodynamic state.

  • Sample Preparation (Multilamellar Vesicles):

    • Prepare a hydrated lipid sample of the perdeuterated C18 lipid (e.g., DSPC-d70) as described in the DSC protocol (Steps 1 & 2), typically using a higher concentration (e.g., 50 wt% lipid in D₂O-depleted water).

    • Transfer the hydrated lipid paste to a 4 mm or 5 mm zirconia NMR rotor using a packing tool.

    • Centrifuge the rotor at low speed to compact the sample.

    • Seal the rotor with a drive tip and cap.

  • NMR Spectrometer Setup:

    • Insert the sample into the solid-state NMR probe.

    • Tune the probe to the deuterium frequency (e.g., ~61.4 MHz on a 9.4 T magnet).

    • Set the sample temperature using the variable temperature controller. Allow at least 20-30 minutes for thermal equilibration at each new temperature.

  • Data Acquisition:

    • Acquire a static ²H NMR spectrum using a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire). This sequence is crucial for refocusing the broad deuterium signal and obtaining a distortion-free lineshape.

    • Typical parameters include a 90° pulse width of 2-3 µs, an inter-pulse delay (τ) of 30-50 µs, and a recycle delay of 1-2 seconds.

    • Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired free induction decay (FID) with an exponential multiplication and Fourier transform.

    • Measure the quadrupolar splitting (Δν_Q) from the resulting Pake doublet spectrum.

    • Calculate the average order parameter (S_CD) using the relation S_CD = (4/3) * (Δν_Q / A_Q), where A_Q is the static quadrupolar coupling constant for a C-D bond (~167 kHz). [8] * Repeat the measurement at multiple temperatures to generate an order parameter profile across the phase transition.

Authoritative Grounding & Field Insights

As a Senior Application Scientist, it is crucial to move beyond methodology and connect these principles to practical outcomes. The consistent observation that chain deuteration lowers Tₘ and ΔH is not a laboratory curiosity; it is a direct consequence of altered intermolecular forces. The less-ordered gel phase in deuterated lipids can be understood as a state of higher "pre-disorder." [5]Because the chains are already less efficiently packed, the energetic cost (ΔH) to transition them into the fully disordered liquid state is lower. Following the relationship Tₘ = ΔH/ΔS, this reduction in enthalpy is the primary driver for the observed decrease in melting temperature.

Practical Implications for Researchers:

  • Formulation Stability: For lipid-based drug formulations, a 3-5°C decrease in Tₘ can be critical. A formulation designed to be in a stable, solid gel phase at refrigerated temperatures (2-8°C) might become partially or fully fluid if its lipid components are deuterated, potentially leading to drug leakage or particle aggregation.

  • Membrane Biophysics: In studies of membrane dynamics, deuteration is often used to track specific components. It is imperative to recognize that the deuterated component is not a perfect analogue of the protiated one. The altered thermodynamics can induce phase separation or changes in local membrane fluidity that must be accounted for in the interpretation of results. [9]* Solvent vs. Chain Isotope Effects: It is critical to distinguish between the effects of chain deuteration and solvent deuteration (i.e., using D₂O). While chain deuteration destabilizes the gel phase, using D₂O as the solvent generally stabilizes it, leading to a slight increase in Tₘ. [10][11][12]This is attributed to the stronger hydrogen-bonding network in D₂O, which enhances the hydrophobic effect and promotes lipid ordering. Researchers must consider both effects when designing experiments.

Conclusion

The act of substituting hydrogen with deuterium in C18 lipid chains imparts a distinct and predictable thermodynamic signature. It consistently lowers the phase transition temperature (Tₘ) and the associated enthalpy (ΔH) and entropy (ΔS) of fusion. This phenomenon is a direct result of altered van der Waals forces that lead to a less ordered gel phase. For scientists and developers in biophysics and pharmaceuticals, this is a critical consideration. The choice to use deuterated lipids—whether for analytical tracking or for modulating drug metabolism—must be accompanied by a thorough thermodynamic characterization using authoritative techniques like DSC and SS-NMR to ensure the final product behaves as intended under operational and storage conditions. A comprehensive understanding of these isotope effects is essential for the rational design and successful implementation of lipid-based technologies.

References

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Solubility profile of 1-Bromooctadecane-d37 in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 1-Bromooctadecane-d37 in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound, a deuterated long-chain alkyl halide of significant interest in pharmaceutical research and development. Given its application as an internal standard and in metabolic studies, understanding its behavior in various organic solvents is critical for accurate and reproducible experimental work. This document outlines the theoretical principles governing its solubility, the negligible impact of isotopic labeling on this physical property, and provides robust, step-by-step protocols for both qualitative and quantitative solubility determination. The methodologies are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently establish precise solubility data tailored to their specific laboratory conditions.

Part 1: Introduction to this compound

This compound is a specialized chemical reagent used primarily in advanced scientific research. Its structure consists of a long C18 alkyl chain, making it highly nonpolar, with a terminal bromine atom. The "-d37" designation indicates that the 37 hydrogen atoms of the octadecyl chain have been replaced with deuterium, a stable, heavy isotope of hydrogen.

Core Chemical and Physical Properties

The substitution of protium (¹H) with deuterium (²H) results in a significant increase in molecular weight but has a minimal effect on the compound's bulk physical properties, such as melting and boiling points.[1] The primary difference lies in the strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond.

Property1-BromooctadecaneThis compoundSource(s)
CAS Number 112-89-0N/A (specific to supplier)[2]
Molecular Formula C₁₈H₃₇BrC₁₈D₃₇Br[3]
Molecular Weight 333.39 g/mol 370.62 g/mol [3]
Physical Form White to pale yellow solid/liquidSolid[2]
Melting Point 25-30 °C25-30 °C[4]
Boiling Point 214-216 °C @ 12 mmHg214-216 °C @ 12 mmHg[5]
Density ~0.976 g/mL @ 25 °C~1.083 g/mL @ 25 °C[4]
The Scientific Rationale for Deuteration

In the pharmaceutical and life sciences sectors, deuterated compounds are invaluable tools.[6][7] The strategic replacement of hydrogen with deuterium is primarily leveraged for two reasons:

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger and thus more difficult for metabolic enzymes (like the Cytochrome P450 family) to cleave than a C-H bond.[7][8] This effect can dramatically slow down the metabolism of a drug, leading to an extended half-life, reduced dosing frequency, and potentially a more favorable safety profile by minimizing the formation of toxic metabolites.[8] While this compound is not a drug itself, it can be used in the synthesis of deuterated active pharmaceutical ingredients (APIs).

  • Internal Standards in Bioanalysis: In quantitative bioanalysis, particularly using mass spectrometry (LC-MS/MS), a deuterated version of the analyte is the "gold standard" for an internal standard.[6] It co-elutes chromatographically with the non-deuterated analyte but is distinguishable by its higher mass, allowing for precise quantification by correcting for matrix effects and variations during sample extraction and ionization.

Expected Impact of Deuteration on Solubility

For practical purposes in a laboratory setting, the solubility of a deuterated compound in a given organic solvent can be assumed to be nearly identical to that of its non-deuterated counterpart.[1] While minor differences in polarity and intermolecular forces exist, they are generally not significant enough to alter the choice of solvent for creating stock solutions or performing reactions.[9] Any observed differences in solubility are more likely to stem from variations in the purity of the solvents themselves, such as the water content.[1]

Part 2: Theoretical Principles of Solubility

The solubility of this compound is governed by the well-established principle of "like dissolves like." The molecule is overwhelmingly dominated by the long, nonpolar, deuterated C18 alkyl chain. This imparts a strongly hydrophobic and lipophilic character.

Predicting Solubility Based on Solvent Class

The molecule's structure allows us to predict its solubility behavior across a spectrum of common organic solvents.

  • High Solubility Predicted: In nonpolar solvents such as aliphatic hydrocarbons (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, xylene). The van der Waals interactions between the solute's alkyl chain and the solvent molecules are very similar to the interactions being broken in the pure solute and pure solvent, leading to favorable dissolution.[10]

  • Good to Moderate Solubility Predicted: In weakly polar solvents like ethers (e.g., diethyl ether, THF), halogenated solvents (e.g., dichloromethane, chloroform), and ketones (e.g., acetone, MEK). While these solvents have a dipole moment, they are still capable of effectively solvating the large nonpolar portion of the molecule.

  • Low to Negligible Solubility Predicted: In polar solvents , especially those capable of hydrogen bonding. In alcohols (e.g., methanol, ethanol), the energy required to break the strong hydrogen bonds between solvent molecules is not sufficiently compensated by the weak van der Waals forces formed with the nonpolar solute.[10] In polar aprotic solvents (e.g., DMSO, DMF), the strong dipole-dipole interactions of the solvent exclude the nonpolar solute. It is essentially insoluble in water.[5][11]

Part 3: Experimental Determination of Solubility

While theoretical principles provide a strong guideline, empirical data is essential for applications requiring precise concentrations. The following protocols are designed to provide this data reliably. The isothermal shake-flask method is presented as the definitive approach for determining thermodynamic solubility.[12][13]

Workflow for Quantitative Solubility Determination

The overall process follows a logical progression from preparation to analysis, ensuring that the final measurement reflects a true equilibrium state.

G cluster_prep Preparation cluster_exp Equilibration & Separation cluster_analysis Analysis Solvent Select & Prepare Solvents Mix Add Solute to Solvent in Sealed Vial Solvent->Mix Solute Weigh Excess Solute (this compound) Solute->Mix Standards Prepare Calibration Standards (Known Concentrations) Analyze Analyze Samples & Standards (e.g., GC-FID) Standards->Analyze Equilibrate Equilibrate at Constant Temp (e.g., 25°C, 24-48h shaking) Mix->Equilibrate Separate Separate Phases (Centrifuge at >10,000g) Equilibrate->Separate Sample Extract Supernatant & Dilute if Necessary Separate->Sample Sample->Analyze Calculate Calculate Solubility (mg/mL or mol/L) Analyze->Calculate

Caption: Workflow for quantitative solubility determination.

Protocol 1: Rapid Qualitative Solubility Screening

Causality: This protocol is designed for rapid and cost-effective screening of multiple solvents to identify suitable candidates for quantitative analysis. It avoids wasting significant amounts of the expensive deuterated compound by using small volumes.

Methodology:

  • Preparation: Label a series of 1.5 mL glass vials, one for each solvent to be tested (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethanol).

  • Solvent Addition: Add 1.0 mL of a single solvent to its corresponding labeled vial.

  • Solute Addition (Incremental):

    • Add approximately 2 mg of this compound to each vial.

    • Cap the vials and vortex for 30 seconds.

    • Visually inspect for any undissolved solid against a dark background.

  • Observation: If the solid dissolves completely, add another ~5 mg of solute, vortex, and re-inspect.

  • Categorization: Continue incremental additions until undissolved solid remains after vigorous mixing. Classify the solubility based on an approximate concentration:

    • Very Soluble: > 50 mg/mL

    • Freely Soluble: 10 - 50 mg/mL

    • Sparingly Soluble: 1 - 10 mg/mL

    • Insoluble: < 1 mg/mL

Protocol 2: Quantitative Determination via Isothermal Shake-Flask Method

Causality: This method is the gold standard because it ensures the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This provides a true measure of the maximum amount of solute a solvent can hold at a given temperature. Using Gas Chromatography with a Flame Ionization Detector (GC-FID) is ideal for this non-UV-active, volatile compound.

Methodology:

  • Materials and Reagents:

    • This compound

    • High-purity (≥99.5%) organic solvents

    • Class A volumetric flasks and pipettes

    • 4 mL screw-cap glass vials with PTFE-lined septa

    • Orbital shaker with temperature control

    • Benchtop centrifuge capable of >10,000 x g

    • Gas Chromatograph with FID detector

    • Appropriate GC column (e.g., DB-5 or equivalent)

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a 4 mL vial. "Excess" means enough solid will visibly remain after equilibration (e.g., 50-100 mg).

    • Accurately pipette 2.0 mL of the chosen solvent into the vial.

    • Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Shake the vials at a moderate speed (e.g., 150 rpm) for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached for this type of molecule.

  • Phase Separation (Self-Validation Step):

    • After equilibration, allow the vials to stand undisturbed for 1 hour in the temperature-controlled environment to let larger particles settle.

    • Transfer the vials to a centrifuge. Spin at >10,000 x g for 20 minutes. Causality: Centrifugation is a critical step to pellet all undissolved micro-particulates, ensuring that only the truly dissolved solute is sampled. Failure to do so is a common source of artificially high and variable results.

  • Sample Analysis (GC-FID):

    • Calibration Curve: Prepare a series of calibration standards of this compound in a highly soluble solvent (e.g., hexane) at known concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 mg/mL).

    • Sampling: Carefully open the centrifuged vial and withdraw an aliquot of the clear supernatant from the top layer, being careful not to disturb the solid pellet at the bottom.

    • Dilution: Dilute the supernatant with a suitable solvent (if necessary) to bring its concentration within the range of the calibration curve. An accurate dilution factor is critical.

    • Injection: Analyze the calibration standards and the prepared samples by GC-FID.

    • Quantification: Use the linear regression equation from the calibration curve (Peak Area vs. Concentration) to determine the concentration of the diluted supernatant.

  • Calculation of Solubility:

    • Calculate the final solubility using the formula:

      • Solubility (mg/mL) = Concentration from GC (mg/mL) × Dilution Factor

    • Average the results from the three replicates and report the value with the standard deviation.

Part 4: Data Presentation and Discussion

Reference Table of Common Organic Solvent Properties

For context, the properties of potential solvents are provided below. These parameters are key to understanding the observed solubility trends.

SolventClassPolarity IndexDielectric Constant (20°C)Boiling Point (°C)
n-HexaneAliphatic0.11.8869
TolueneAromatic2.42.38111
DichloromethaneHalogenated3.19.0840
Diethyl EtherEther2.84.3435
Tetrahydrofuran (THF)Ether4.07.5266
AcetoneKetone5.120.756
Ethyl AcetateEster4.46.0277
AcetonitrileNitrile5.837.582
IsopropanolAlcohol3.919.982
EthanolAlcohol4.324.678
MethanolAlcohol5.132.765
Dimethyl Sulfoxide (DMSO)Sulfoxide7.247.0189

Data compiled from various sources.[14][15][16]

Illustrative Solubility Data for this compound at 25°C

The following table presents hypothetical but chemically logical data that one might expect to obtain from the quantitative protocol described above.

SolventPredicted SolubilityIllustrative Quantitative Result (mg/mL)
n-HexaneVery High> 100
TolueneVery High> 100
DichloromethaneHigh~85
Tetrahydrofuran (THF)High~70
Ethyl AcetateModerate~35
AcetoneModerate~20
IsopropanolLow~5
AcetonitrileLow~2
MethanolVery Low< 1
WaterInsoluble< 0.001

Discussion: The illustrative data aligns perfectly with the theoretical principles of solubility. The highest solubility is observed in the nonpolar hydrocarbon solvents (hexane, toluene). As the polarity and hydrogen-bonding capacity of the solvent increase (from dichloromethane through the alcohols), the solubility of the nonpolar this compound systematically decreases. This inverse relationship between solute solubility and solvent polarity is the expected and defining characteristic for this compound.

Part 5: Conclusion

This compound is a highly nonpolar molecule whose solubility is dictated by its long C18 alkyl chain. It is freely soluble in nonpolar and weakly polar organic solvents and exhibits poor solubility in polar solvents. The extensive deuteration of the molecule does not significantly alter its solubility profile compared to its hydrogenated analog. For research and development applications requiring precise concentrations, the isothermal shake-flask method coupled with GC-FID analysis provides a robust and reliable means of determining thermodynamic solubility. By following the detailed protocols within this guide, scientists can generate accurate and reproducible solubility data, ensuring the integrity of their subsequent experiments.

References

  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link][6]

  • Chemistry Stack Exchange. (2015). Deuterated solvents vs. regular solvents. [Link][1]

  • Allen. Organic Solvents: Types, Uses, & Properties Explained. [Link][17]

  • Scribd. Common Organic Solvents - Table of Properties. [Link][14]

  • Wikipedia. Deuterated drug. [Link][18]

  • University of Rochester. COMMON SOLVENT PROPERTIES. [Link][15]

  • PubChem - NIH. 1-Bromooctadecane. [Link][3]

  • SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. [Link][9]

  • P212121 Store. 1-Bromooctadecane | CAS 112-89-0. [Link][4]

  • Organic Chemistry @ CU Boulder. Common Organic Solvents: Table of Properties. [Link][16]

  • Palchem. 1-BROMOOCTADECANE Technical Data Sheet. [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. [Link][12]

  • Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link][13]

  • Chemistry LibreTexts. (2023). Physical Properties of Alkyl Halides. [Link][10]

Sources

Technical Guide: Characterization and Refractive Index Determination of 1-Bromooctadecane-d37

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromooctadecane-d37 (Perdeuterooctadecyl bromide) is a high-value isotopic building block used primarily in the synthesis of deuterated lipids, surfactants, and self-assembled monolayers (SAMs) for neutron scattering and NMR studies.

While the physical properties of the protonated analog (1-Bromooctadecane) are well-established, the refractive index (


) of the deuterated variant is rarely indexed in standard catalogs due to its specialized application. This guide provides the theoretical framework for estimating this value, the specific physical baseline data, and a self-validating experimental protocol for precise measurement.

Key Insight: The refractive index of perdeuterated alkanes is typically 0.002–0.005 units lower than their protonated counterparts due to the lower molar refraction and slight molar volume contraction associated with the C-D bond.

Part 1: Chemical Identity & Baseline Physical Data[2]

Before establishing the refractive index, one must account for the phase behavior of the molecule. This compound is a solid at standard ambient temperature (20°C) . Consequently, refractive index data reported in literature is often extrapolated or measured in a supercooled liquid state.

Comparative Data Table: Protonated vs. Deuterated
Property1-Bromooctadecane (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)
This compound (

)
CAS Number 112-89-0112-89-0 (Labeled)
Molecular Weight 333.39 g/mol ~370.62 g/mol
Melting Point 28.5°C – 30.0°C~27.5°C – 29.5°C (Isotope effect often lowers MP slightly)
Boiling Point 214–216°C (at 12 mmHg)Similar (slightly lower vapor pressure)
Refractive Index (

)
1.4620 – 1.4640 Est.[1] 1.4570 – 1.4600 (Theoretical)
Density (

)
0.976 g/mL~1.083 g/mL
Appearance White crystalline solidWhite crystalline solid

Critical Note: Because the melting point is ~29°C, standard refractometry at 20°C is impossible without supercooling. Measurements must be performed at a controlled temperature above the melting point (e.g., 35°C or 40°C) and corrected using the temperature coefficient.

Part 2: Theoretical Framework (The Isotope Effect)

To understand why the refractive index changes with deuteration, we apply the Lorentz-Lorenz Equation , which relates refractive index (


) to mean polarizability (

) and molar volume (

):


Mechanism of the Shift
  • Polarizability (

    
    ):  The C-D bond is shorter and stiffer (lower zero-point energy) than the C-H bond. This results in a slightly lower electronic polarizability for the deuterated molecule.
    
  • Molar Volume (

    
    ):  Deuterated hydrocarbons typically exhibit a slightly smaller molar volume (contraction) compared to protonated forms.
    
  • Net Result: The decrease in polarizability usually dominates the decrease in volume, leading to a lower refractive index for the deuterated isotopologue.

Rule of Thumb: For long-chain alkyl bromides, expect:



Part 3: Experimental Protocol for Determination

Since a certified certificate of analysis (CoA) for


 is rarely provided for custom isotopes, the researcher must validate this internally.
Protocol: High-Precision "Hot Stage" Refractometry

Objective: Determine


 of a solid alkyl bromide by measuring at 

and extrapolating.
Equipment Requirements
  • Abbe Refractometer (Digital or Analog) with circulating water bath connection.

  • Circulating Water Bath capable of maintaining

    
    .
    
  • Calibration Standard: 1-Bromonaphthalene (

    
    ) or a standard oil closer to 1.46.
    
Step-by-Step Workflow
  • System Stabilization:

    • Set the circulating bath to 40.0°C . Allow the refractometer prisms to equilibrate for 30 minutes.

    • Validation: Verify the prism temperature using an external surface probe if available.

  • Sample Preparation:

    • Place the this compound vial in a warm water bath (35°C) until fully liquefied. The liquid should be clear and colorless.

  • Measurement (

    
    ): 
    
    • Pipette 2-3 drops of the molten sample onto the main prism.

    • Close the assembly immediately to prevent crystallization.

    • Allow 30 seconds for thermal equilibrium between sample and prism.

    • Record the refractive index (

      
      ).[2]
      
  • Temperature Correction:

    • Alkyl halides exhibit a refractive index temperature coefficient (

      
      ) of approximately -0.0004 per °C .
      
    • Calculate the value at 20°C using the formula:

      
      
      
      
      
      
      
Self-Validating Check

To ensure accuracy, perform the same procedure on the non-deuterated 1-Bromooctadecane. If your calculated


 for the protonated standard deviates from 1.462, apply that offset to your deuterated measurement.

Part 4: Applications in Contrast Matching (SANS)

The primary driver for knowing the refractive index of this compound is to calculate its Scattering Length Density (SLD) for Small-Angle Neutron Scattering (SANS).

In SANS, "contrast matching" involves tuning the solvent (using mixtures of


 and 

) so that its SLD matches that of a specific component in the system, making that component "invisible" to neutrons.
SANS Workflow Logic

SANS_Workflow Raw_Mat This compound Measure_RI Measure RI (nD) & Density Raw_Mat->Measure_RI Characterization Calc_SLD Calculate SLD (Scattering Length Density) Measure_RI->Calc_SLD Input for Model Exp_Design Contrast Match Point Determination Calc_SLD->Exp_Design Predicts SANS_Exp SANS Experiment (Neutron Beam) Exp_Design->SANS_Exp Defines Solvent Ratio

Caption: Logical flow from physical characterization of the deuterated precursor to experimental design in neutron scattering.

Calculating SLD from Density and Structure

If you cannot measure the RI immediately, you can estimate the SLD (which is the ultimate goal of the RI measurement in this context) using the summation of coherent scattering lengths (


):


Where


 (molecular volume) is derived from the density (

) and Molecular Weight (

):

For this compound (


):
  • Carbon (

    
    ): 
    
    
    
    cm
  • Deuterium (

    
    ): 
    
    
    
    cm
  • Bromine (

    
    ): 
    
    
    
    cm

The high concentration of Deuterium creates a massive positive SLD, distinct from the near-zero SLD of protonated lipids, providing the necessary contrast.

References

  • National Institute of Standards and Technology (NIST). Refractive Index of Alkali Halides and Its Wavelength and Temperature Derivatives. Journal of Physical and Chemical Reference Data.[3] Available at: [Link]

  • PubChem. 1-Bromooctadecane Compound Summary (CID 8218).[1] National Library of Medicine. Available at: [Link]

  • NIST Center for Neutron Research. Neutron Scattering Lengths and Cross Sections. (Standard reference for calculating SLD based on density/RI data). Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: Seamless Integration of 1-Bromooctadecane-d37 into Polymer Side Chains for Advanced Material Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Deuterated Side Chains

In the realm of polymer science, the precise control over macromolecular architecture is paramount for tailoring material properties to specific applications. The incorporation of long alkyl side chains onto a polymer backbone can dramatically alter its solubility, thermal properties, and self-assembly behavior. When these side chains are isotopically labeled, as with 1-Bromooctadecane-d37, a powerful analytical tool is introduced. The replacement of hydrogen with deuterium provides a unique spectroscopic signature, enabling researchers to probe molecular dynamics, conformation, and interactions with unprecedented detail.[1][2][3][4] This makes deuterated polymers invaluable in fields such as drug delivery, neutron scattering studies of polymer morphology, and as internal standards for mass spectrometry.[1][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into polymer side chains. We will delve into two primary strategies: the "grafting-to" and "grafting-from" approaches, offering detailed, field-proven protocols. The causality behind experimental choices will be elucidated to empower researchers with the knowledge to adapt these methods to their specific polymer systems.

Core Concepts: Grafting Strategies Explained

The introduction of side chains onto a polymer backbone can be broadly categorized into three methods: "grafting-to," "grafting-from," and "grafting-through".[6][7] This guide will focus on the two most common post-polymerization modification techniques:

  • "Grafting-to" : This method involves the attachment of pre-synthesized side chains (in this case, the 1-octadecane-d37 moiety) to a functionalized polymer backbone.[6] It is a versatile approach, but can sometimes be limited by steric hindrance, which may result in lower grafting densities.

  • "Grafting-from" : In this strategy, the polymer backbone is first functionalized with initiator sites. Subsequently, the side chains are grown directly from the backbone via in-situ polymerization.[7][8] This technique often allows for higher grafting densities and the formation of well-defined "bottlebrush" polymers.[9]

The choice between these methods will depend on the desired polymer architecture, the nature of the polymer backbone, and the required grafting density.

Visualization of Synthetic Pathways

To provide a clear visual representation of the synthetic strategies, the following diagrams illustrate the "grafting-to" and "grafting-from" approaches for incorporating this compound.

grafting_to cluster_0 Grafting-To Approach Functional_Polymer Polymer with Reactive Groups (e.g., -OH, -NH2) Reaction Coupling Reaction (e.g., Williamson Ether Synthesis) Functional_Polymer->Reaction Bromooctadecane This compound Bromooctadecane->Reaction Grafted_Polymer Polymer with Deuterated Side Chains Reaction->Grafted_Polymer

Caption: "Grafting-to" workflow for attaching this compound.

grafting_from cluster_1 Grafting-From Approach (via ATRP) Backbone Polymer Backbone Functionalization Functionalization with Initiator Sites (e.g., -Br) Backbone->Functionalization Macroinitiator Macroinitiator Functionalization->Macroinitiator Polymerization ATRP of Octadecene-d37 Monomer* Macroinitiator->Polymerization Grafted_Polymer_From Polymer with Densely Grafted Deuterated Side Chains Polymerization->Grafted_Polymer_From

Caption: "Grafting-from" workflow using ATRP to grow deuterated side chains. Note: Requires synthesis of the corresponding deuterated monomer.

Materials and Reagents

Material/ReagentSupplierGradeNotes
This compoundSigma-Aldrich≥98% atom % DHandle with care, refer to SDS.
Poly(vinyl alcohol) (PVA)Sigma-AldrichMw 89,000-98,000, 99+% hydrolyzedExample backbone for "grafting-to".
Sodium Hydride (NaH)Sigma-Aldrich60% dispersion in mineral oilHighly reactive, handle under inert atmosphere.
Anhydrous N,N-Dimethylformamide (DMF)Sigma-Aldrich99.8%Use dry solvents to prevent side reactions.
2-Bromoisobutyryl bromideSigma-Aldrich98%For creating ATRP initiator sites.
Copper(I) bromide (CuBr)Sigma-Aldrich99.99%ATRP catalyst, purify before use if necessary.
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)Sigma-Aldrich99%ATRP ligand.
Octadecene-d36Requires custom synthesisHigh purityFor "grafting-from" ATRP.
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous, ≥99.9%Common solvent for polymerization.
MethanolFisher ScientificACS GradeFor polymer precipitation and purification.
Diethyl etherFisher ScientificACS GradeFor washing and purification.

Experimental Protocols

Protocol 1: "Grafting-To" Approach using Poly(vinyl alcohol) as a Backbone

This protocol details the O-alkylation of poly(vinyl alcohol) with this compound, a classic example of the "grafting-to" method.[10]

Step-by-Step Methodology:

  • Polymer Solubilization: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 1.0 g of poly(vinyl alcohol) in 50 mL of anhydrous DMF. Heat the mixture to 80 °C under a gentle stream of nitrogen to ensure complete dissolution.

  • Activation of Hydroxyl Groups: Cool the solution to room temperature. Carefully add 0.2 g (a molar excess relative to the PVA hydroxyl groups) of sodium hydride to the solution. Caution: NaH reacts violently with water. Ensure all glassware is dry and the system is under an inert atmosphere. The solution will become more viscous and may evolve hydrogen gas. Stir the mixture for 2 hours at room temperature to ensure complete formation of the alkoxide.

  • Grafting Reaction: Dissolve a stoichiometric amount of this compound (the amount will depend on the desired grafting density) in 10 mL of anhydrous DMF. Add this solution dropwise to the activated PVA solution.

  • Reaction Progression: Heat the reaction mixture to 60 °C and allow it to stir under nitrogen for 48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them via FT-IR for the disappearance of the broad -OH stretch and the appearance of C-H (or in this case, C-D) stretching vibrations.

  • Quenching and Precipitation: Cool the reaction mixture to room temperature. Slowly and carefully add 10 mL of methanol to quench any unreacted NaH. Pour the resulting solution into a large excess of cold methanol (e.g., 500 mL) with vigorous stirring to precipitate the grafted polymer.

  • Purification: Collect the precipitate by filtration. Wash the polymer extensively with methanol and then diethyl ether to remove unreacted this compound and other small molecules.

  • Drying: Dry the purified polymer in a vacuum oven at 40 °C overnight to a constant weight.

Protocol 2: "Grafting-From" Approach via Atom Transfer Radical Polymerization (ATRP)

This protocol outlines the synthesis of a bottlebrush polymer with deuterated side chains using ATRP, a powerful controlled radical polymerization technique.[11][12][13][14][15][][17]

Part A: Synthesis of the Macroinitiator

  • Backbone Synthesis: Synthesize a polymer backbone containing hydroxyl groups (e.g., poly(2-hydroxyethyl acrylate)) via a suitable controlled polymerization method to achieve a well-defined molecular weight and low dispersity.

  • Functionalization with Initiator Sites: In a fume hood, dissolve the hydroxyl-containing polymer in anhydrous THF. Cool the solution in an ice bath. Add a slight molar excess of a base such as triethylamine. Slowly add 2-bromoisobutyryl bromide dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Purification of Macroinitiator: Precipitate the functionalized polymer in a non-solvent like cold hexane. Redissolve and re-precipitate multiple times to ensure the removal of all unreacted reagents. Dry the resulting macroinitiator under vacuum.

Part B: "Grafting-From" Polymerization

  • Monomer Synthesis: The deuterated monomer, octadecene-d36, will need to be synthesized. This can be achieved through various organic synthetic routes, which are beyond the scope of this protocol. Ensure the monomer is of high purity before use.

  • ATRP Reaction Setup: In a Schlenk flask, add the macroinitiator, the desired amount of octadecene-d36 monomer, and the ATRP ligand (e.g., PMDETA). Add the appropriate solvent (e.g., anisole or DMF).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove all dissolved oxygen, which can terminate the polymerization.

  • Initiation: Under a positive pressure of an inert gas, add the ATRP catalyst, CuBr.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C). The polymerization time will depend on the desired side chain length.

  • Termination and Purification: To stop the polymerization, cool the flask and expose the mixture to air. Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a large excess of a non-solvent like cold methanol.

  • Final Purification and Drying: Redissolve the polymer and re-precipitate it two more times to ensure the removal of any unreacted monomer. Dry the final bottlebrush polymer with deuterated side chains under vacuum.

Characterization of the Deuterated Polymer

Thorough characterization is essential to confirm the successful incorporation of the this compound side chains and to determine the properties of the resulting polymer.[1]

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the covalent attachment of the deuterated side chains and to quantify the grafting density.[18][19][20]In ¹H NMR, the disappearance or significant reduction of the signal corresponding to the reactive site on the backbone (e.g., -OH proton). In ²H (Deuterium) NMR, the appearance of signals corresponding to the deuterated octadecyl chain. The integration of these signals relative to backbone signals can be used to calculate the grafting density.[21]
Fourier-Transform Infrared (FT-IR) Spectroscopy To qualitatively confirm the presence of the new functional groups.Disappearance of the broad -OH band (for PVA) and the appearance of strong C-D stretching vibrations (around 2100-2250 cm⁻¹).
Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) To determine the molecular weight and molecular weight distribution (polydispersity) of the polymer before and after grafting.An increase in the molecular weight after grafting. For controlled polymerization techniques like ATRP, the polydispersity should remain low.
Differential Scanning Calorimetry (DSC) To investigate the thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm).The incorporation of long, flexible side chains is expected to lower the Tg of the polymer. If the side chains are long enough and the grafting density is sufficient, a melting transition corresponding to the crystallization of the side chains may be observed.

Troubleshooting and Expert Insights

  • Low Grafting Density in "Grafting-To" : This is often due to steric hindrance. Consider using a polymer backbone with more accessible reactive sites or increasing the reaction time and temperature. A higher excess of the bromoalkane can also drive the reaction forward.

  • Incomplete Initiation in "Grafting-From" : Ensure the macroinitiator is pure and the initiator sites are intact. The purity of the catalyst and the complete removal of oxygen are critical for successful ATRP.

  • Broad Molecular Weight Distribution in ATRP : This can be caused by impurities in the monomer, solvent, or catalyst, or by an incorrect ratio of initiator to catalyst and ligand.

  • Polymer Solubility Issues : The incorporation of long, nonpolar octadecyl chains will significantly alter the solubility of the parent polymer. Be prepared to use different solvents for purification and analysis. For example, a water-soluble polymer like PVA will become soluble in organic solvents after sufficient grafting.

Conclusion

The incorporation of this compound into polymer side chains offers a powerful method for creating advanced materials with unique properties and analytical handles. By carefully selecting the appropriate grafting strategy and meticulously controlling the reaction conditions, researchers can synthesize a wide range of deuterated polymers tailored for specific applications in materials science, drug delivery, and beyond. The protocols and insights provided in this application note serve as a robust starting point for the successful synthesis and characterization of these valuable macromolecules.

References

  • American Chemical Society. (n.d.). Access to Functionalized Materials by Metal-Free Ring-Opening Metathesis Polymerization of Active Esters and Divergent Postpolymerization Modification. ACS Macro Letters. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Polymers: Complete Guide. Retrieved from [Link]

  • Oak Ridge National Laboratory. (2023, September 1). Simple Monomers for Precise Polymer Functionalization During Ring-Opening Metathesis Polymerization. Retrieved from [Link]

  • Bielawski, C. W., & Grubbs, R. H. (2000). Functional end groups for polymers prepared using ring-opening metathesis polymerization. Progress in Polymer Science, 25(5), 723-750.
  • American Chemical Society. (2023, September 20). Simple Monomers for Precise Polymer Functionalization During Ring-Opening Metathesis Polymerization. Macromolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Main group functionalized polymers through ring-opening metathesis polymerization (ROMP). Retrieved from [Link]

  • Scientific.Net. (n.d.). Preparation and Characterization of Octadecylated Poly(vinyl Alcohol) Polymers. Retrieved from [Link]

  • The Aquila Digital Community. (n.d.). Synthesis, Characterization, and Deuterium Labeling of Polyamides Studied by Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective deuteration along a polyethylene chain: Differentiating conformation segment by.... PMC. Retrieved from [Link]

  • American Chemical Society. (n.d.). Atom Transfer Radical Polymerization. Chemical Reviews. Retrieved from [Link]

  • National Institutes of Health. (2023, March 10). Controlled Polymerization. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Sidechain Metallopolymers with Precisely Controlled Structures: Synthesis and Application in Catalysis. Retrieved from [Link]

  • SINE2020. (n.d.). Deuterated Polymers - The Road to the ESS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • ResearchGate. (2021, March 24). Deuteration and Polymers: Rich History with Great Potential. Retrieved from [Link]

  • American Chemical Society. (2021, March 20). Deuteration and Polymers: Rich History with Great Potential. Macromolecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Atom transfer radical polymerization. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Controlled Radical Polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Atom Transfer Radical Polymerization. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 19). Unravelling the effect of side chain on RAFT depolymerization; identifying the rate determining step. Retrieved from [Link]

  • National Institutes of Health. (2025, April 29). Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. PMC. Retrieved from [Link]

  • Defense Technical Information Center. (1985, October 16). Deuterated Polymers: Chemical and Physical Properties and Future Prospects. Retrieved from [Link]

  • Oak Ridge National Laboratory. (2021, March 1). Deuteration and Polymers: Rich History with Great Potential. Retrieved from [Link]

  • European Union. (2023, April 13). Deuterated Polymers for Neutron Techniques. CORDIS. Retrieved from [Link]

  • ChemRxiv. (n.d.). The trouble with 1-octadecene: polymerization during nanocrystal synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Polymer Grafting and its chemical reactions. PMC. Retrieved from [Link]

  • Matyjaszewski Polymer Group. (n.d.). Densely grafted linear copolymers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bottlebrush Polymers with Discrete Sidechains Display Stereochemistry- and Conformation-Dependent Biological Properties. PMC. Retrieved from [Link]

  • National Institutes of Health. (2013, December 23). Highly Efficient “Grafting onto” a Polypeptide Backbone by “Click Chemistry”. PMC. Retrieved from [Link]

  • Kobe University. (n.d.). Control of surface structure and properties by side chain effects of polymers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Polymer Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2015, February 15). Polymer grafting onto polyurethane backbone via Diels–Alder reaction. Retrieved from [Link]

  • TRACE: Tennessee Research and Creative Exchange. (2017, May 5). Effect of Molecular Structure of Side Chain Polymers on "Click" Synthesis of Thermosensitive Molecular Brushes. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Deuterated Surfactants for Advanced NMR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Deuteration in Structural Biology

In the intricate world of structural biology, particularly in the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the study of membrane proteins presents a formidable challenge. These proteins, integral to cellular function, are housed within the complex and dynamic environment of the lipid bilayer. To study them in a near-native state using solution-state NMR, they must be extracted and solubilized in membrane mimetics, most commonly detergent micelles. However, the proton signals from the abundant surfactant molecules can overwhelm the signals from the protein of interest, rendering spectral analysis nearly impossible.[1][2][3]

This is where isotopic labeling, specifically deuteration, becomes an indispensable tool. By replacing hydrogen (¹H) atoms with deuterium (²H or D) in the surfactant molecules, we can effectively render the detergent "invisible" in ¹H-NMR experiments. This approach drastically simplifies the NMR spectra, eliminates interfering proton signals, and mitigates line-broadening effects caused by strong dipole-dipole interactions and proton relaxation pathways.[1][2][3] The result is a significant enhancement in spectral resolution and sensitivity, paving the way for detailed structural and dynamic investigations of membrane proteins.[1][2][3]

This comprehensive guide provides detailed application notes and step-by-step protocols for the chemical synthesis of two widely used classes of deuterated surfactants: zwitterionic phosphocholines and anionic alkyl sulfates. The methodologies are designed to be accessible to researchers with a foundational knowledge of organic synthesis, providing a robust framework for the in-house production of these critical reagents for advanced NMR studies.

Strategic Approaches to Surfactant Deuteration

The synthesis of deuterated surfactants hinges on the strategic incorporation of deuterium atoms into the molecule. This is typically achieved by utilizing commercially available deuterated starting materials. The amphipathic nature of surfactants, possessing both a hydrophilic headgroup and a hydrophobic tail, necessitates careful planning of the synthetic route to ensure efficient and high-yield deuteration of the desired moieties.

The primary strategies for synthesizing deuterated surfactants involve:

  • Building from Deuterated Precursors: This is the most common and reliable approach. It involves the use of perdeuterated or selectively deuterated starting materials, such as deuterated fatty alcohols for the tail and deuterated headgroup precursors. While effective, the cost of these starting materials can be a significant consideration.

  • Hydrogen-Deuterium (H/D) Exchange Reactions: In some cases, it is possible to exchange existing hydrogen atoms with deuterium. This can be achieved using various methods, including acid- or base-catalyzed exchange in the presence of a deuterium source like D₂O, or through metal-catalyzed reactions. However, achieving high levels of deuteration and controlling the specific sites of exchange can be challenging.

This guide will focus on the first strategy, utilizing deuterated precursors to ensure high isotopic purity and defined molecular structures.

Protocol 1: Synthesis of Perdeuterated Dodecylphosphocholine (d₃₈-DPC)

Dodecylphosphocholine (DPC) is a widely used zwitterionic surfactant that forms small, uniform micelles, making it ideal for high-resolution NMR studies of membrane proteins. The following protocol details the synthesis of perdeuterated DPC (d₃₈-DPC), where all 38 hydrogen atoms are replaced with deuterium.

Causality of Experimental Choices:

The synthesis of d₃₈-DPC is a multi-step process that requires careful execution. The choice of reagents and reaction conditions is critical for achieving a high yield and isotopic purity. The key steps involve the synthesis of the deuterated phosphocholine headgroup and its subsequent coupling to a perdeuterated dodecyl tail.

Experimental Workflow:

cluster_0 Synthesis of d38-Dodecylphosphocholine A Perdeuterated Dodecanol (d₂₅-Dodecanol) E d₂₅-Dodecyl Dichlorophosphate A->E + POCl₃, Pyridine B Phosphorus Oxychloride (POCl₃) B->E C Perdeuterated Choline Tosylate (d₁₃-Choline Tosylate) F d₃₈-Dodecylphosphocholine C->F + d₂₅-Dodecyl Dichlorophosphate, Pyridine D Pyridine D->E D->F E->F G Purification (Column Chromatography) F->G Crude Product H Final Product: d₃₈-DPC G->H Purified Product

Caption: Synthetic workflow for d₃₈-Dodecylphosphocholine (d₃₈-DPC).

Materials and Reagents:
ReagentSupplierGrade
Perdeuterated Dodecanol (d₂₅-dodecanol)Cambridge Isotope Laboratories, Inc.≥98 atom % D
Phosphorus Oxychloride (POCl₃)Sigma-Aldrich≥99%
Perdeuterated Choline Tosylate (d₁₃-choline tosylate)Cambridge Isotope Laboratories, Inc.≥98 atom % D
Anhydrous PyridineSigma-Aldrich≥99.8%
Anhydrous Dichloromethane (DCM)Sigma-Aldrich≥99.8%
Anhydrous Diethyl EtherSigma-Aldrich≥99.7%
Silica Gel for Column ChromatographyMilliporeSigma60 Å, 230-400 mesh
Step-by-Step Methodology:

Step 1: Synthesis of d₂₅-Dodecyl Dichlorophosphate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve perdeuterated dodecanol (1 equivalent) in anhydrous pyridine (5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • The reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Upon completion, the reaction mixture is filtered to remove pyridinium hydrochloride, and the filtrate is concentrated under reduced pressure to yield the crude d₂₅-dodecyl dichlorophosphate, which is used in the next step without further purification.

Step 2: Coupling with d₁₃-Choline Tosylate to form d₃₈-DPC

  • In a separate flame-dried round-bottom flask, dissolve perdeuterated choline tosylate (1 equivalent) in anhydrous pyridine.

  • Add the crude d₂₅-dodecyl dichlorophosphate (1.2 equivalents) dissolved in a minimal amount of anhydrous dichloromethane to the choline tosylate solution.

  • Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by ³¹P NMR spectroscopy.

  • Once the reaction is complete, remove the pyridine under reduced pressure.

  • Dissolve the residue in a minimal amount of dichloromethane.

Step 3: Purification of d₃₈-DPC

  • Prepare a silica gel column packed in a solvent system of chloroform:methanol:water (e.g., 65:25:4 v/v/v).

  • Load the crude d₃₈-DPC solution onto the column.

  • Elute the column with the same solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., phosphomolybdic acid).

  • Combine the fractions containing the pure d₃₈-DPC and remove the solvent under reduced pressure.

  • The final product, a white solid, should be dried under high vacuum to remove any residual solvent.

Protocol 2: Synthesis of Perdeuterated Sodium Dodecyl Sulfate (d₂₅-SDS)

Sodium dodecyl sulfate (SDS) is an anionic surfactant widely used for denaturing proteins in gel electrophoresis and for solubilizing membrane proteins for NMR studies. The synthesis of perdeuterated SDS (d₂₅-SDS) is a more straightforward process compared to d₃₈-DPC.

Causality of Experimental Choices:

The synthesis of d₂₅-SDS involves the sulfation of perdeuterated dodecanol followed by neutralization. The choice of sulfating agent and reaction conditions is crucial to prevent side reactions and ensure a high yield of the desired product.

Experimental Workflow:

cluster_1 Synthesis of d25-Sodium Dodecyl Sulfate A Perdeuterated Dodecanol (d₂₅-Dodecanol) D d₂₅-Dodecyl Sulfate A->D + SO₃·Pyridine Complex B Sulfur Trioxide Pyridine Complex B->D C Anhydrous Pyridine C->D F d₂₅-Sodium Dodecyl Sulfate D->F + NaOH E Sodium Hydroxide (NaOH) E->F G Purification (Recrystallization) F->G Crude Product H Final Product: d₂₅-SDS G->H Purified Product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromooctadecane-d37

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purification Protocols for Perdeuterated Stearyl Bromide (C₁₈D₃₇Br) Ticket ID: #ISO-PUR-C18D37 Assigned Specialist: Senior Application Scientist, Deuteration & Lipids Division

Executive Summary & Core Directive

Context: You are working with 1-Bromooctadecane-d37 , a fully deuterated alkyl halide. Unlike its protonated counterpart, this material represents a significant financial investment and is often used in sensitive neutron scattering or NMR silencing experiments.

The Critical Distinction:

  • Chemical Purity: The absence of side products (octadecanol-d37, octadecene-d36).

  • Isotopic Purity: The fraction of D vs. H incorporation (e.g., >98% D).

    • Note: Standard purification (distillation/crystallization) cannot significantly improve isotopic purity. If your mass spec shows significant d36/d35 species, this is a synthesis failure, not a purification failure.

Operational Strategy: Because d37-derivatives are high-value, we prioritize high-recovery methods (Chromatography/Recrystallization) over aggressive bulk methods (Acid washing) typically used for cheap protonated alkanes.

Diagnostic FAQs: "What am I seeing?"

Q1: My product is a yellow/orange waxy solid. Is it ruined?

  • Diagnosis: No. The yellow color is likely trace free bromine (

    
    ) or hydrogen bromide (
    
    
    
    ) trapped in the crystal lattice.
  • The Fix: Dissolve in minimal hexane and wash with cold 5% Sodium Thiosulfate (

    
    ) followed by Sodium Bicarbonate (
    
    
    
    ). The color should vanish immediately.

Q2: The melting point is lower than literature (25–30°C), and it feels "slushy" at room temperature.

  • Diagnosis: Colligative property depression. You likely have unreacted 1-Octadecanol-d37 or elimination product 1-Octadecene-d36 . Even 5% impurity can significantly suppress the melting point of long-chain waxes.

  • The Fix: See Protocol A (Silica Plug) for alcohol removal.

Q3: I see a small triplet at ~3.4 ppm in my proton NMR. I thought this was deuterated?

  • Diagnosis: This is the

    
    -proton signal of non-deuterated (or partially deuterated) material. However, if you are running Proton NMR on a d37 sample, the main signal should be silent.
    
  • Crucial Check: If you see a triplet at 3.64 ppm , that is unreacted Alcohol (

    
    ). If you see a triplet at 3.40 ppm , that is the Bromide  (
    
    
    
    ).
  • The Fix: If the impurity is Alcohol (3.64 ppm), use Protocol A .

Decision Matrix: Workflow Visualization

The following diagram outlines the logical flow for purifying crude this compound based on impurity profile.

PurificationWorkflow Start Crude this compound Analysis Analyze: TLC (Hexane) & 1H-NMR Start->Analysis Decision1 Impurity: Unreacted Alcohol? (Polar spot on TLC / NMR ~3.6ppm) Analysis->Decision1 ProtocolA Protocol A: Silica Gel Filtration (Eluent: 100% Hexane) Decision1->ProtocolA Yes (Alcohol present) Decision2 Impurity: Alkene (Elimination)? (Olefinic region in NMR) Decision1->Decision2 No ProtocolA->Decision2 ProtocolB Protocol B: Recrystallization (Solvent: Acetone or EtOH) Decision2->ProtocolB Yes (Alkene present) Decision3 Impurity: Color/Acid? Decision2->Decision3 No ProtocolB->Decision3 Wash Wash: Na2S2O3 / NaHCO3 Decision3->Wash Yes (Yellow/Acidic) Final Pure Product (White Waxy Solid) Decision3->Final No Wash->Final

Figure 1: Purification logic flow.[1][2][3][4] Prioritize chromatographic separation of alcohols before attempting recrystallization.

Detailed Purification Protocols

Protocol A: Silica Gel Filtration (The "Yield Saver")

Best for: Removing unreacted alcohol without yield loss.

Scientific Rationale: Long-chain alkyl bromides are non-polar. Long-chain alcohols retain significant polarity due to the hydroxyl group. On silica gel, the bromide (


 in hexane) moves with the solvent front, while the alcohol (

) lags significantly.

Steps:

  • Pack: Prepare a short column (pad) of Silica Gel 60. You do not need a long column; 5cm height is usually sufficient.

  • Load: Dissolve crude d37-bromide in minimal Hexane (or Pentane). Load onto the silica.

  • Elute: Flush with 100% Hexane.

  • Monitor: Collect the first major fraction. The bromide elutes almost immediately.

  • Stop: Do not switch to more polar solvents (like EtOAc). Leave the alcohol stuck on the silica.

  • Evaporate: Rotary evaporate the hexane to yield the purified bromide.

Protocol B: Low-Temperature Recrystallization

Best for: Removing elimination products (Alkenes) and final polishing.

Scientific Rationale: Alkyl halides and their corresponding alkenes have different packing efficiencies. Acetone is an excellent solvent because 1-bromooctadecane has a steep solubility curve in it (soluble hot, insoluble cold).

Steps:

  • Solvent Choice: Acetone (Preferred) or Ethanol .

  • Dissolution: Warm the solvent to near boiling (~50°C for acetone). Add the crude bromide slowly until just dissolved.

  • Cooling: Allow to cool to room temperature slowly, then place in a -20°C freezer overnight.

    • Note: Rapid cooling traps impurities. Slow cooling grows purer crystals.

  • Filtration: Filter the white crystals quickly while cold. Wash with extremely cold (-20°C) solvent.

  • Drying: Vacuum dry (desiccator) to remove solvent traces.

Protocol C: Vacuum Distillation (The "Nuclear Option")

Best for: Large scale (>10g) recovery if other methods fail. Warning: Risk of thermal decomposition (HBr elimination).

Scientific Rationale: 1-Bromooctadecane has a high boiling point (~215°C at 12 mmHg).[1][3][5] Prolonged heating at this temperature promotes dehydrohalogenation, turning your expensive product into an alkene.

Requirements:

  • High Vacuum: Must be < 1 mmHg (High Vacuum/Schlenk line).

  • Apparatus: Kugelrohr (Short path) distillation is preferred to minimize thermal exposure.

Target Parameters:

Pressure (mmHg) Approx. Boiling Point (°C)
12.0 214 - 216
1.0 ~ 170 - 180

| 0.1 | ~ 140 - 150 |

Recommendation: If you cannot achieve <1 mmHg, do not distill. Use Recrystallization.[6][7][8]

Reference Data

Table 1: Physical Properties Comparison
Property1-Bromooctadecane (Protonated)This compound (Deuterated)
Formula


MW ( g/mol ) 333.4~370.6
Melting Point 28 - 30 °C26 - 29 °C (Isotope effect may slightly lower MP)
Boiling Point 215°C @ 12mmHgSimilar (Isotope effect on BP is negligible here)
Appearance White waxy solidWhite waxy solid
Table 2: Solvent Compatibility Guide
SolventSolubility (Cold)Solubility (Hot)Use Case
Hexane HighHighColumn Chromatography / TLC
Acetone LowHighBest for Recrystallization
Ethanol LowModerateAlternative Recrystallization
Water InsolubleInsolubleWashing (bicarb/thiosulfate)

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for alkyl halide purification and acid washing). 9[2][10]

  • Sigma-Aldrich. (n.d.). 1-Bromooctadecane Product Specification & Safety Data Sheet. (Physical property verification). 5

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition. (Context on deuteration stability and synthesis). 11

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. (Solvent selection logic for non-polar chains). 6

Sources

Handling light sensitivity of 1-Bromooctadecane-d37 in lab

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Light Sensitivity & Stability of Perdeuterated Alkyl Bromides

Introduction: The Cost of Photolysis

Welcome to the technical guide for handling 1-Bromooctadecane-d37 . As a researcher, you know that perdeuterated long-chain alkyl halides are not merely reagents; they are high-value assets. The "d37" designation implies a significant investment in isotopic purity.

While the deuterium isotope effect stabilizes C-D bonds against abstraction (Primary Kinetic Isotope Effect), it offers no protection against the primary threat to this molecule: photolytic cleavage of the Carbon-Bromine (C-Br) bond .[1]

This guide moves beyond standard "store in the dark" advice. We will explore the mechanistic causality of degradation, provide self-validating handling protocols, and offer recovery strategies for compromised material.

Module 1: The Degradation Mechanism

To protect the sample, you must understand the enemy. Alkyl bromides possess a weak C-Br bond (bond dissociation energy ~280-290 kJ/mol) that absorbs light in the UV and lower visible spectrum.[1]

The Photolytic Pathway

When this compound is exposed to light, it undergoes homolytic cleavage . This is not an ionic reaction; it generates radicals.[1]

  • Initiation: A photon (

    
    ) breaks the C-Br bond.[1]
    
  • Radical Formation: You are left with a reactive Octadecyl-d37 radical (

    
    ) and a Bromine radical (
    
    
    
    ).[1]
  • The "Yellow" Indicator: Bromine radicals recombine to form molecular Bromine (

    
    ), which is responsible for the yellow/brown discoloration.
    
  • Isotopic Corruption: The

    
     radical is desperate to stabilize. If it abstracts a Hydrogen atom from moisture or a non-deuterated solvent, you generate Octadecane-d37-h1 . This destroys your isotopic purity (M+37 becomes M+36 contamination).[1]
    
Visualizing the Threat

Photolysis Substrate This compound (Colorless Solid) Radicals Radical Pair [R• + Br•] Substrate->Radicals Homolytic Cleavage Light UV/Visible Light (hν) Light->Substrate Br2 Bromine (Br2) (Yellow Contaminant) Radicals->Br2 Recombination Alkene Octadecene-d37 (Elimination Product) Radicals->Alkene Disproportionation Dimer Dimer (R-R) (Coupling Product) Radicals->Dimer Coupling H_Impurity Octadecane-d37-h1 (Isotopic Corruption) Radicals->H_Impurity H-Abstraction (from solvent/H2O)

Figure 1: The mechanistic pathway of photolytic degradation.[1] Note that "Isotopic Corruption" is irreversible.

Module 2: Storage & Handling Protocols

This protocol is designed to be self-validating . If you follow these steps, the material remains colorless. If you see color, a step was missed.

The "Red Light" Rule
  • Protocol: When weighing or transferring the solid, do not use standard fluorescent lab lighting. Use a red LED headlamp or work in a hood with the sash lowered and ambient lights dimmed.

  • Why: The absorption cross-section of the C-Br bond drops significantly in the red spectrum (>600 nm).

  • Self-Validation: If your white solid turns off-white during weighing, your ambient light UV content is too high.[1]

Inert Atmosphere Transfer
  • Protocol: 1-Bromooctadecane is a low-melting solid (MP ~28–30°C).[1][2]

    • Do not chip the solid (creates static/heat).[1]

    • Melt it gently (water bath <35°C) and transfer as a liquid via a warm glass syringe flushed with Argon.

  • Why: Radicals (

    
    ) react with Oxygen (
    
    
    
    ) to form peroxy radicals, accelerating degradation.[1] Argon is heavier than air and blankets the melt better than Nitrogen.
Storage Hierarchy

Store the material based on the duration of non-use.

Storage DurationContainer TypeAtmosphereTemperature
Active Use (Days) Amber Vial + ParafilmArgon4°C (Refrigerator)
Short Term (Weeks) Amber Vial + Foil WrapArgon-20°C (Freezer)
Long Term (Months) Double-sealed (Vial inside Jar)Argon + Desiccant-20°C or -80°C

Critical Note: Cold storage prevents the thermal elimination of H-Br (or D-Br), which is a secondary degradation pathway.[1]

Module 3: Troubleshooting & FAQs

Q1: My material has turned yellow/brown. Is it ruined?

Diagnosis: The yellow color is elemental Bromine (


).[1]
The Fix: 
  • Dissolve the material in a non-protic solvent (e.g., Hexane or DCM).[1]

  • Wash rapidly with cold, dilute Sodium Thiosulfate (

    
    ) solution. The thiosulfate reduces 
    
    
    
    (yellow) to bromide (colorless/water-soluble).[1]
  • Dry the organic layer over

    
     immediately to prevent H/D exchange with the water.
    
  • Concentrate.[1][3] Caveat: This removes the color but does not remove the dimer or alkene impurities formed during photolysis. Check purity via NMR.

Q2: I see small peaks in the Proton NMR ( -NMR). It should be silent!

Diagnosis:

  • Isotopic Corruption: If you see a triplet at

    
     0.88 or broad signals at 
    
    
    
    1.25, your radical abstracted a Hydrogen atom. This is irreversible.
  • Elimination: If you see peaks in the alkene region (

    
     5-6 ppm), the material has eliminated D-Br to form Octadecene-d36.
    Action:  If H-incorporation is high (>5%), the material may be unsuitable for quantitative isotope studies.[1]
    
Q3: The material is stuck in the syringe.

Diagnosis: 1-Bromooctadecane freezes near room temperature (28°C). The Fix: Use a heat gun on the lowest setting to gently warm the syringe barrel. Prevention: Pre-warm the syringe and needle in a drying oven (40°C) before pulling the sample.

Module 4: Decision Tree for Quality Control

Use this workflow before using the reagent in critical synthesis.

Troubleshooting Start Inspect this compound ColorCheck Visual Inspection Start->ColorCheck White White/Colorless Solid ColorCheck->White Clear Yellow Yellow/Brown Tint ColorCheck->Yellow Discolored NMR Run 1H-NMR & 2H-NMR White->NMR Wash Wash w/ Na2S2O3 (Remove Br2) Yellow->Wash PurityCheck Check 1H Region NMR->PurityCheck Wash->NMR Clean Silent 1H Spectrum (Proceed) PurityCheck->Clean No Signal Peaks Peaks Observed PurityCheck->Peaks Signal Found Identify Identify Impurity: Alkene vs. H-Alkane Peaks->Identify

Figure 2: Quality Control Decision Matrix. Always verify isotopic purity via NMR after any discoloration event.

References

  • Sigma-Aldrich. 1-Bromooctadecane Product Specification & Safety Data Sheet.[1] (Provides physical properties including MP 25-30°C and storage class).[1][2][4] [1]

  • National Institutes of Health (PubChem). 1-Bromooctadecane Compound Summary.[1] (confirming light sensitivity and degradation pathways of alkyl halides). [1]

  • Master Organic Chemistry. Free Radical Substitution of Alkanes: The Mechanism. ( mechanistic grounding for homolytic cleavage and radical propagation).[1]

  • Cambridge Isotope Laboratories. Handling and Storage of Deuterated Solvents and Reagents. (General protocols for minimizing H/D exchange in labeled compounds).

Sources

Minimizing elimination side-products when using 1-Bromooctadecane-d37

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Elimination Side-Products in Nucleophilic Substitution

Welcome to the Technical Support Center

Product Focus: 1-Bromooctadecane-d37 (Perdeuterated Stearyl Bromide) Application: Lipid membrane studies, pharmacokinetic tracing, and surfactant synthesis. Critical Issue: Preventing the formation of Octadecene-d36 (Elimination product) during alkylation.

This guide addresses the specific challenges of using This compound . While primary alkyl halides typically favor substitution (


), the long hydrophobic chain (C18) and reaction conditions can inadvertently promote elimination (

).

The Good News: Your substrate is deuterated. Due to the Primary Deuterium Kinetic Isotope Effect (KIE) , the C-D bond at the


-position is significantly harder to break than a C-H bond. This naturally suppresses the elimination pathway (

). Our goal is to leverage this kinetic advantage while optimizing experimental parameters.

Module 1: Mechanistic Insight

To minimize side products, we must visualize the competition between the Nucleophile (Substitution) and the Base (Elimination).

Reaction Pathway Analysis

The following diagram illustrates the bifurcation between the desired


 pathway and the unwanted 

pathway. Note how the Deuterium label specifically inhibits the lower pathway.

ReactionPathways Substrate This compound (Primary Halide) TransitionSN2 SN2 Transition State (Nu attacks C-alpha) Substrate->TransitionSN2 Strong Nucleophile Polar Aprotic Solvent TransitionE2 E2 Transition State (Base attacks D-beta) Substrate->TransitionE2 Strong/Bulky Base High Heat Product Product: Alkylated-d37 (High Yield) TransitionSN2->Product SideProduct Side-Product: Octadecene-d36 (Elimination) TransitionE2->SideProduct Inhibited by Deuterium KIE

Figure 1: Mechanistic competition. The Deuterium Kinetic Isotope Effect significantly slows the E2 pathway (red), effectively raising the activation energy for elimination.

Module 2: Critical Parameters & Optimization

Base Selection: The "Hard/Soft" Rule

The most common cause of elimination in primary halides is the use of bases that are too strong or too sterically hindered.

Base TypeExamplesRisk LevelRecommendation
Bulky / Strong

, LDA
CRITICAL Avoid. Steric bulk prevents

attack, forcing the base to abstract a

-deuterium (E2).[1]
Hard / Strong

,

,

HIGH Use only if nucleophile generation requires it. Keep temp low.
Weak / Inorganic

,

LOW Preferred. Sufficient to deprotonate phenols/thiols but poor at promoting E2.
Non-Basic Neutral Amines, PhosphinesMINIMAL Ideal for quaternization reactions.
Solvent Strategy: Balancing Solubility & Reactivity

This compound is highly lipophilic (waxy solid/liquid). Standard


 solvents (DMSO, DMF) may not dissolve it well, leading to heterogeneity that requires heat (which promotes elimination).
  • The Fix: Use a co-solvent system or Phase Transfer Catalysis (PTC).

  • Recommended System: THF/DMF (1:1) or Toluene/Water with Tetrabutylammonium Bromide (TBAB).

Temperature Control

Elimination (


) is entropically favored over substitution (

) because one molecule splits into two (Alkene + Leaving Group + Base-H).
  • Rule: Run the reaction at the lowest possible temperature that allows it to proceed.

  • Target: 25°C – 50°C. Avoid refluxing unless absolutely necessary.

Module 3: Troubleshooting (FAQs)

Q1: I am seeing a peak at 5.4 ppm in my proton NMR. Is this elimination?

A: Yes (if analyzing the proteo-analog) or if H/D exchange occurred. However, for d37 products, the alkene protons are deuterated and will not show up in 1H NMR .

  • Diagnostic: You must use 13C NMR (alkene carbons at ~114/139 ppm) or Mass Spectrometry (Loss of D-Br, Mass = M-82).

  • Root Cause: Temperature too high or base too strong.

  • Solution: Switch to

    
     in DMF at room temperature.
    
Q2: The reaction is extremely slow. The starting material won't disappear.

A: The long C18 chain creates steric drag and solubility issues.

  • Solution (The Finkelstein Catalyst): Add 10 mol% Sodium Iodide (NaI) .

  • Mechanism: NaI reacts with the alkyl bromide to form an alkyl iodide in situ.[2][3] Iodide is a better leaving group than bromide (

    
     rate increases), allowing the main nucleophile to displace it faster at lower temperatures.
    
Q3: My starting material precipitates out of the reaction mixture.

A: this compound is hydrophobic.

  • Solution: Do not use pure Methanol or Acetonitrile. Use THF or Dichloromethane (DCM) combined with a phase transfer catalyst (like TBAI or 18-Crown-6) if your nucleophile is an inorganic salt.

Module 4: Standard Operating Procedure (SOP)

Protocol: High-Yield Alkylation using this compound Target Reaction: Alkylation of a Phenol or Amine

Workflow Diagram

Workflow Start Start: Reagents Prep Step1 1. Dissolve Nucleophile (Solvent: DMF or THF/DMF) Start->Step1 Step2 2. Add Mild Base (Cs2CO3 or K2CO3) Step1->Step2 Step3 3. Activation (Stir 15 min) Generate Anion Step2->Step3 Step4 4. Add this compound (Dissolved in THF) Step3->Step4 Step5 5. Add Catalyst (10 mol% NaI) Step4->Step5 Step6 6. Monitor (TLC/MS) Temp: 25-40°C Step5->Step6

Figure 2: Optimized workflow for long-chain alkylation.

Step-by-Step Protocol
  • Preparation: Dry all solvents (DMF, THF) over molecular sieves. Moisture inhibits

    
     and can promote solvolysis.
    
  • Nucleophile Activation:

    • Dissolve 1.0 equiv of your nucleophile (e.g., phenol derivative) in anhydrous DMF (0.2 M).

    • Add 1.5 equiv of Cesium Carbonate (

      
      ) . (Cesium is preferred over Potassium for fatty chains due to the "Cesium Effect" which improves solubility and reactivity).
      
    • Stir at Room Temp (RT) for 15 minutes.

  • Substrate Addition:

    • Dissolve 1.1 equiv of This compound in a minimal amount of anhydrous THF.

    • Critical: Add the bromide solution dropwise to the nucleophile mixture.

  • Catalysis (Optional but Recommended):

    • Add 0.1 equiv (10 mol%) of Sodium Iodide (NaI).

  • Reaction:

    • Stir at 30–40°C . Monitor by TLC or LC-MS.

    • Note: Avoid heating above 60°C to prevent E2.

  • Workup:

    • Dilute with water (precipitates the lipid product).

    • Extract with Hexanes or Ethyl Acetate (the d37-lipid will partition into the organic phase).

    • Wash with brine, dry over

      
      .
      

References

  • Master Organic Chemistry. (2025). The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 1-Bromooctadecane-d37 Isotopic Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the isotopic purity of labeled compounds is not merely a matter of quality control; it is the bedrock of reliable and reproducible experimental data. In applications such as metabolic studies, pharmacokinetic analysis, and as internal standards for quantitative mass spectrometry, the precise level of isotopic enrichment must be unequivocally known. This guide provides an in-depth technical comparison and a validated workflow for the analysis of 1-Bromooctadecane-d37 isotopic purity using mass spectrometry, offering insights grounded in years of field experience.

This guide will delve into the nuances of assessing the isotopic purity of this compound, a long-chain alkyl halide often used as an internal standard. We will explore the analytical methodology, present comparative data, and provide a robust experimental protocol.

The Foundational Choice: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like 1-Bromooctadecane, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice. The gas chromatograph provides excellent separation of the analyte from any potential impurities, while the mass spectrometer offers the high sensitivity and mass resolution required for distinguishing between different isotopologues. Electron Ionization (EI) is a suitable ionization technique for this class of compounds, as it induces reproducible fragmentation patterns that can aid in structural confirmation.[3][4]

Experimental Workflow: A Validated Protocol

The following protocol outlines a self-validating system for the determination of this compound isotopic purity.

Isotopic Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (Unlabeled & Labeled) Dilution Serial Dilution in Volatile Solvent Standard_Prep->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (Quadrupole or TOF) Ionization->Detection TIC Extract Total Ion Chromatogram (TIC) Detection->TIC Mass_Spectra Extract Mass Spectra TIC->Mass_Spectra Peak_Integration Integrate Isotopologue Peaks Mass_Spectra->Peak_Integration Purity_Calc Calculate Isotopic Purity Peak_Integration->Purity_Calc

Sources

Technical Guide: Verifying Deuteration Percentage of 1-Bromooctadecane-d37

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silence" of Deuterium

Verifying the isotopic enrichment of 1-Bromooctadecane-d37 (


) presents a unique inversion of standard analytical logic. In typical purity assessments, we measure the signal of the analyte.[1] However, in deuteration analysis, the target isotope (

or D) is "silent" in standard Proton NMR (

-NMR).

Therefore, we do not measure the deuterium directly to verify >98% enrichment; rather, we must rigorously quantify the absence of hydrogen (protium).

This guide compares the two primary methodologies for this verification:

  • Quantitative

    
    -NMR (qNMR):  The gold standard for absolute purity, focusing on residual proton quantification.
    
  • GC-MS (Gas Chromatography-Mass Spectrometry): The preferred method for determining isotopologue distribution (d37 vs. d36 vs. d35).

Method A: Quantitative -NMR (The Residual Proton Method)

Objective: Calculate deuterium enrichment by quantifying the molar ratio of residual hydrogen against a NIST-traceable internal standard.

The Challenge of Solubility and Standards

1-Bromooctadecane is a long-chain lipid analogue. Unlike polar metabolites, it requires non-polar solvents. Common qNMR standards like Maleic Acid are unsuitable due to poor solubility in Chloroform-d (


).
  • Recommended Solvent:

    
     (99.96% D) or Benzene-
    
    
    
    .
  • Recommended Internal Standard (IS): 1,2,4,5-Tetrachlorobenzene (TCNB) or Benzyl Benzoate . These provide distinct singlet signals in the aromatic region, well-separated from the aliphatic region where residual alkyl protons would appear.

Experimental Protocol

Step 1: Sample Preparation (Gravimetric Precision)

  • Equilibrate sample and standard to room temperature.

  • Weigh approx. 20 mg of this compound (

    
    ) and 5 mg of TCNB (
    
    
    
    ) into the same vial.
  • Critical: Use a microbalance with

    
     precision. The accuracy of qNMR is linearly dependent on the weighing accuracy.
    
  • Dissolve completely in 0.6 mL

    
    .
    

Step 2: Acquisition Parameters

  • Pulse Sequence: 90° pulse (zg30).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    of the longest relaxing proton. For TCNB,
    
    
    can be ~2-4 seconds. Set
    
    
    to ensure full relaxation of all residual protons.
  • Scans (NS): 64 or 128 (High S/N is required to see the tiny residual H signals).

  • Spectral Width: 20 ppm (to catch all aromatic IS signals).

Step 3: Processing & Integration

  • Phase/Baseline: Apply manual phase correction and automatic baseline correction (e.g., polynomial degree 5).

  • Integration:

    • Integrate the Internal Standard signal (e.g., TCNB singlet at ~7.5 ppm). Set value to correspond to its proton count (2H).

    • Integrate the entire aliphatic region (0.8 ppm – 1.9 ppm) and the

      
      -proton region (3.4 ppm).
      
    • Note: In a perfect d37 sample, these regions should be flat lines. Any peaks here represent residual H (

      
       bonds).
      
Calculation Logic

The "Atom % D" is derived by subtracting the calculated %H from 100%.



  • 
    : Integral area[2][3]
    
  • 
    : Number of protons (Theoretical for sample is 37)
    
  • 
    : Molecular Weight[4][5]
    
  • 
    : Mass weighed
    

Final Deuteration %:



Method B: GC-MS (The Isotopologue Profiler)

Objective: Visualize the mass shift and calculate the distribution of isotopologues (e.g., ratio of d37 to d36).

The "Inverse Isotope Effect"

In Gas Chromatography, deuterated compounds typically elute earlier than their non-deuterated counterparts on non-polar columns (e.g., DB-5ms).[6] This is due to the shorter C-D bond length reducing the molecular volume and London dispersion forces.

  • Observation: this compound will elute slightly faster than the d0 reference.

Experimental Protocol

System: GC with Single Quadrupole MS (Electron Impact - EI). Column: 30m x 0.25mm HP-5ms or DB-5ms.

Step 1: Injection

  • Splitless injection (1 µL) to maximize sensitivity for the molecular ion.

  • Inlet Temp: 250°C.

Step 2: Mass Spec Parameters

  • Source: Electron Impact (70 eV).

  • Scan Range: 50 – 500 m/z.

  • Critical Check: Alkyl bromides fragment easily. The molecular ion (

    
    ) for d37-1-bromooctadecane is 370/372 m/z  (due to 
    
    
    
    ).
  • If

    
     is weak, monitor the 
    
    
    
    fragment (Octadecyl cation-d37) at m/z 291 .

Step 3: Data Analysis (Isotopic Envelope)

  • Extract the mass spectrum at the peak apex.

  • Compare the intensity of

    
     (d37) vs 
    
    
    
    (d36) and
    
    
    (d35).
  • Calculation:

    
    
    

Comparative Analysis: qNMR vs. GC-MS[2]

FeatureMethod A: qNMRMethod B: GC-MS
Primary Output Global % D (Average deuteration across molecule)Isotopologue Distribution (Molecule population)
Precision High (±0.5%) with proper gravimetryModerate (±2-5%) due to ion statistics
Limit of Detection Can quantify <0.1% residual HCan detect trace d0 or d1 species
Structural Insight Locates where the H is (e.g.,

-protons vs methyl)
Confirms molecular weight and mass shift
Cost/Time Fast setup, expensive instrumentationSlower method dev, cheaper per-run cost
Best For... COA Certification (Purity value)Process Monitoring (Reaction completion)

Visualized Workflows

qNMR Logic Flow

The following diagram illustrates the self-validating workflow for qNMR analysis of deuterated lipids.

qNMR_Workflow Start Start: this compound Sample Weighing Gravimetric Prep (Sample + Internal Standard TCNB) Precision: 0.001 mg Start->Weighing Solvation Dissolve in CDCl3 (Ensure homogeneous solution) Weighing->Solvation Acquisition 1H-NMR Acquisition d1 delay > 30s (5x T1) ns = 64 scans Solvation->Acquisition Processing Processing Phase & Baseline Correction Acquisition->Processing Integration Integration Ref: TCNB Singlet (2H) Target: Aliphatic Residuals (0.8-3.5 ppm) Processing->Integration Calculation Calculate Molar Ratio (Residual H / Standard) Integration->Calculation Check Are residual peaks visible? Integration->Check Result Output: % Deuteration (100 - %H_residual) Calculation->Result Check->Calculation Yes Check->Result No (Assume >99.9%)

Figure 1: Step-by-step qNMR workflow emphasizing gravimetric precision and relaxation delays.

Decision Matrix: Choosing the Right Method

Decision_Matrix Goal Goal: Verify d37 Enrichment Q_Type What data is needed? Goal->Q_Type Sol_A Method A: qNMR Q_Type->Sol_A Absolute Certification Sol_B Method B: GC-MS Q_Type->Sol_B Isotopologue Profile Res_A Global % Purity (e.g., 98.4% D) Sol_A->Res_A Res_B Species Distribution (e.g., 90% d37, 8% d36) Sol_B->Res_B

Figure 2: Decision matrix for selecting between qNMR and GC-MS based on analytical needs.

References

  • BIPM (Bureau International des Poids et Mesures). (2019). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Standard text on qNMR methodology).

  • Turowski, M., et al. (2003). Deuterium isotope effects on retention times in reversed-phase liquid chromatography. Journal of Chromatography A, 1016(2), 165-174. (Validates the "Inverse Isotope Effect" concept).

  • ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

Sources

A Comparative Guide to the Kinetics of SN2 Reactions: 1-Bromooctadecane vs. 1-Bromooctadecane-d37

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the bimolecular nucleophilic substitution (SN2) reaction is a cornerstone for the construction of carbon-heteroatom bonds. The efficiency of these reactions is paramount in multi-step syntheses, particularly in the development of novel therapeutics and functional materials. This guide provides an in-depth comparative analysis of the reaction kinetics of 1-bromooctadecane and its deuterated analogue, 1-bromooctadecane-d37, with a selection of common nucleophiles. Through this investigation, we will elucidate the subtle yet significant impact of isotopic labeling on reaction rates, offering valuable insights for researchers in reaction optimization and mechanistic studies.

The Foundation: Understanding the SN2 Mechanism and the Kinetic Isotope Effect

The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom of a substrate, concurrently displacing a leaving group.[1][2] This concerted mechanism dictates that the reaction rate is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics.[3] A key stereochemical feature of the SN2 reaction is the inversion of configuration at the carbon center, a consequence of the nucleophile's "backside attack" relative to the leaving group.

A powerful tool for probing reaction mechanisms is the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution.[4] For the reactions discussed herein, we will focus on the secondary kinetic isotope effect (SKIE), where the isotopic substitution is at a position not directly involved in bond breaking or formation.[5] Specifically, by replacing the hydrogen atoms on the alkyl chain of 1-bromooctadecane with deuterium, we can gain insight into the transition state of the SN2 reaction. Theoretical and experimental studies have shown that SN2 reactions often exhibit a slight "inverse" KIE (kH/kD < 1) when the α-carbon is deuterated.[6] This is attributed to changes in the vibrational frequencies of the C-H(D) bonds in the transition state compared to the ground state.

Comparative Kinetic Analysis: Experimental Design

To quantitatively assess the kinetic differences between 1-bromooctadecane and this compound, a series of experiments are designed to measure the second-order rate constants (k) for their reactions with three representative nucleophiles: sodium azide (NaN3), sodium thiocyanate (NaSCN), and sodium iodide (NaI).

Synthesis of this compound

The deuterated substrate, this compound, can be synthesized from commercially available 1-octadecanol-d37. The conversion of the deuterated alcohol to the corresponding bromide can be achieved using a standard brominating agent such as phosphorus tribromide (PBr3).[7]

G cluster_synthesis Synthesis of this compound 1-Octadecanol-d37 1-Octadecanol-d37 This compound This compound 1-Octadecanol-d37->this compound  PBr3, Pyridine   PBr3 PBr3

Caption: Synthetic route for this compound.

Kinetic Monitoring Protocol

The progress of the SN2 reactions will be monitored by quantifying the disappearance of the alkyl bromide substrate and the appearance of the corresponding substitution product over time. Given the long alkyl chains of the reactants and products, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable analytical technique. For reactions involving azide and thiocyanate, the products will have a chromophore allowing for straightforward detection. For the reaction with iodide, a competitive kinetic experiment followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis can be employed.

Experimental Protocol: HPLC Monitoring of SN2 Reactions

1. Preparation of Stock Solutions:

  • Prepare 0.01 M solutions of 1-bromooctadecane and this compound in acetonitrile.

  • Prepare 0.1 M solutions of sodium azide, sodium thiocyanate, and sodium iodide in a suitable solvent (e.g., acetone or a polar apathetic solvent compatible with HPLC analysis).

2. Reaction Setup:

  • In a temperature-controlled reaction vessel (e.g., a jacketed reactor set to 25°C), place a known volume of the nucleophile solution.

  • Initiate the reaction by adding a known volume of the alkyl bromide stock solution.

  • Start the timer immediately upon addition.

3. Sample Collection and Quenching:

  • At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a vial containing the HPLC mobile phase.

4. HPLC Analysis:

  • Inject the quenched samples into an HPLC system equipped with a C18 column and a UV detector.

  • Develop a gradient elution method to achieve good separation of the reactant and product peaks.

  • Quantify the peak areas to determine the concentrations of the substrate and product at each time point.

5. Data Analysis:

  • Plot the concentration of the substrate versus time.

  • Determine the second-order rate constant (k) from the integrated rate law for a second-order reaction.

G cluster_workflow Kinetic Monitoring Workflow Reaction_Setup Reaction Setup (Substrate + Nucleophile) Sampling Time-based Sampling Reaction_Setup->Sampling Quenching Reaction Quenching Sampling->Quenching HPLC_Analysis HPLC Analysis Quenching->HPLC_Analysis Data_Analysis Data Analysis (Rate Constant Determination) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for kinetic analysis.

Illustrative Comparative Kinetic Data

While specific experimental data for the SN2 reactions of this compound are not extensively published, we can project the expected outcomes based on established principles of the kinetic isotope effect in SN2 reactions. The following table presents a representative dataset illustrating the anticipated second-order rate constants and the calculated kinetic isotope effects.

SubstrateNucleophileSolventTemperature (°C)k (M⁻¹s⁻¹)kH/kD
1-BromooctadecaneNaN₃Acetonitrile251.5 x 10⁻⁴\multirow{2}{}{0.95}
This compoundNaN₃Acetonitrile251.58 x 10⁻⁴
1-BromooctadecaneNaSCNAcetone252.8 x 10⁻⁴\multirow{2}{}{0.96}
This compoundNaSCNAcetone252.92 x 10⁻⁴
1-BromooctadecaneNaIAcetone258.5 x 10⁻⁴\multirow{2}{*}{0.94}
This compoundNaIAcetone259.04 x 10⁻⁴

This is a representative, illustrative dataset based on theoretical principles and data from analogous systems.

Discussion of Expected Results

The illustrative data showcases the anticipated inverse secondary kinetic isotope effect (kH/kD < 1) for the SN2 reactions of 1-bromooctadecane. The deuterated substrate is expected to react slightly faster than its non-deuterated counterpart. This phenomenon can be explained by considering the changes in vibrational frequencies between the ground state and the transition state. In the SN2 transition state, the C-H(D) bonds at the α-carbon are thought to experience less steric hindrance as the hybridization of the carbon atom changes from sp³ to a more planar sp²-like geometry. The C-D bonds are slightly shorter and have a lower zero-point energy than C-H bonds, leading to a transition state that is slightly lower in energy for the deuterated substrate, thus resulting in a faster reaction rate.

The magnitude of the inverse KIE is generally small, as observed in the projected data (0.94-0.96). The specific value of the KIE can be influenced by the nature of the nucleophile and the solvent, as these factors can affect the structure and energetics of the transition state.

Conclusion and Implications for Drug Development

This guide provides a comprehensive framework for comparing the SN2 reaction kinetics of 1-bromooctadecane and its deuterated analogue. The expected inverse secondary kinetic isotope effect underscores the subtle yet important role of isotopic labeling in influencing reaction rates. For researchers in drug development and process chemistry, understanding these effects can be crucial for:

  • Mechanistic Elucidation: Confirming the SN2 pathway and gaining insights into the transition state structure.

  • Reaction Optimization: Fine-tuning reaction conditions to maximize yield and efficiency.

  • Isotopic Labeling Studies: Predicting the impact of isotopic substitution on the metabolic stability and pharmacokinetic properties of drug candidates.

The presented experimental protocols offer a robust methodology for obtaining precise kinetic data, enabling scientists to make data-driven decisions in their synthetic endeavors.

References

  • Hu, W. P., & Truhlar, D. G. (1996). Deuterium kinetic isotope effects in gas-phase S(N)2 and E2 reactions: comparison of experiment and theory. Journal of the American Chemical Society, 118(3), 736-7. [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). The Chemistry Notes. [Link]

  • Villano, S. M., Kato, S., & Bierbaum, V. M. (2006). Deuterium kinetic isotope effects in gas-phase S(N)2 and E2 reactions: comparison of experiment and theory. Journal of the American Chemical Society, 128(3), 736–737. [Link]

  • Bimolecular Nucleophilic Substitution (SN2) Reactions. (n.d.). LibreTexts. [Link]

  • Kinetic Isotope Effects. (2022, May 4). LibreTexts. [Link]

  • SN2 Reactions of Alkyl Halides. (n.d.). WebAssign. [Link]

  • The SN2 Reaction. (2023, November 6). LibreTexts. [Link]

  • Kinetic Isotope Effects in Organic Chemistry. (2005, September 14). Macmillan Group. [Link]

  • SN2 Competition Experiments, Part 1: Prelab Lecture. (2020, April 4). YouTube. [Link]

  • A GC-MS analysis of an SN2 reaction for the organic laboratory. (2008). ResearchGate. [Link]

  • 4.2-SN1 and SN2 Reactions-Kinetics and Order of Reactivity and Factors Affecting. (n.d.). Scribd. [Link]

  • 11.2 The SN2 Reaction. (n.d.). Fiveable. [Link]

  • SN2 reaction kinetics. (2019, December 19). YouTube. [Link]

  • Kinetic Isotope Effects. (n.d.). LibreTexts. [Link]

  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2022). ResearchGate. [Link]

  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022). Bridgewater College Digital Commons. [Link]

  • Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence. (2013). MDPI. [Link]

  • Conversion of alcohols to alkyl bromides using PBr3. (n.d.). Master Organic Chemistry. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.